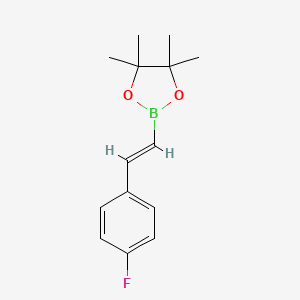

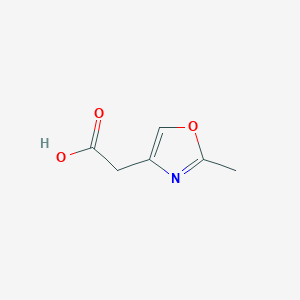

![molecular formula C10H12N4O B2832842 3-{Imidazo[1,2-b]pyridazin-6-yloxy}pyrrolidine CAS No. 2201391-48-0](/img/structure/B2832842.png)

3-{Imidazo[1,2-b]pyridazin-6-yloxy}pyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-{Imidazo[1,2-b]pyridazin-6-yloxy}pyrrolidine” is a derivative of imidazo[1,2-b]pyridazine . Imidazo[1,2-b]pyridazine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, 6-Chloro-3-nitro-imidazo[1,2-b]pyridazine may be used in the synthesis of [2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-chloropyridin-4-yl]-methyl-[2-(3-nitroimidazo[1,2-b]pyridazin-6-yloxy)-ethyl]amine hydrochloride .Molecular Structure Analysis

The pyridazine ring in the imidazo[1,2-b]pyridazine structure is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . These properties contribute to unique applications in molecular recognition .Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-b]pyridazine derivatives are diverse. For instance, the reaction of heterocyclic amines with N, N-dimethylformamide dimethyl acetate produces intermediates in near quantitative yields, which are subsequently condensed with active electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-b]pyridazine derivatives contribute to their unique applications in molecular recognition . The inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .科学的研究の応用

- Applications :

- Applications :

- Applications :

- Applications :

Organic Synthesis and Pharmaceutical Chemistry

Materials Science

Cancer Research

Covalent Inhibitors Development

Functionalization at C-3 Position

作用機序

While the specific mechanism of action for “3-{Imidazo[1,2-b]pyridazin-6-yloxy}pyrrolidine” is not explicitly mentioned in the search results, imidazo[1,2-b]pyridazine derivatives have been found to inhibit various kinases . For example, 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines have been discovered to inhibit the transforming growth factor-β activated kinase (TAK1) at nanomolar concentrations .

将来の方向性

The future directions for “3-{Imidazo[1,2-b]pyridazin-6-yloxy}pyrrolidine” and related compounds could involve further exploration of their potential applications in medicinal chemistry and material science . Additionally, the development of more efficient synthesis methods and the investigation of their mechanisms of action could also be areas of future research .

特性

IUPAC Name |

6-pyrrolidin-3-yloxyimidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-2-10(15-8-3-4-11-7-8)13-14-6-5-12-9(1)14/h1-2,5-6,8,11H,3-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUBMNURTMOPMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NN3C=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{Imidazo[1,2-b]pyridazin-6-yloxy}pyrrolidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

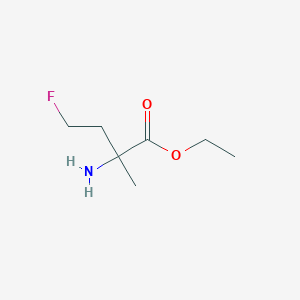

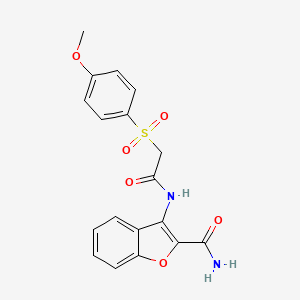

![N-(2-furylmethyl)-4-{[4-oxo-2-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)thio]quinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2832764.png)

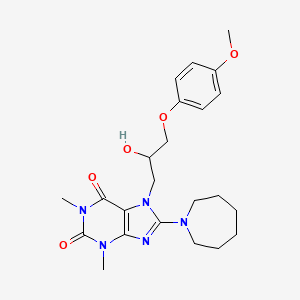

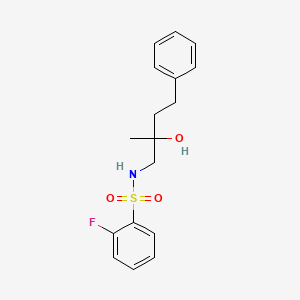

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2832766.png)

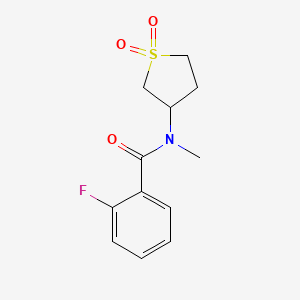

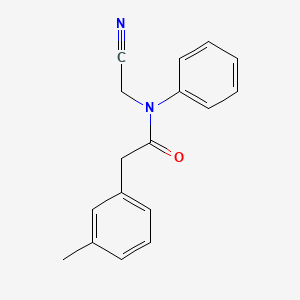

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2832772.png)

![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide](/img/structure/B2832776.png)

![3,4,5-triethoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2832779.png)

![1-[6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2832780.png)